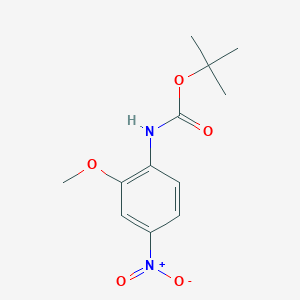

Tert-butyl 2-methoxy-4-nitrophenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-methoxy-4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-6-5-8(14(16)17)7-10(9)18-4/h5-7H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIINANFFPCKKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Substrate Preparation : 2-Methoxy-4-nitroaniline (1.0 equiv) is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Triethylamine (1.2–2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added to deprotonate the amine.

-

Boc Activation : Boc₂O (1.1–1.5 equiv) is introduced dropwise at 0–5°C, followed by stirring at room temperature for 4–12 hours.

-

Workup : The mixture is diluted with water, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Reaction Time | 6–8 hours | |

| Solvent | DCM or THF | |

| Characterization (¹H NMR) | δ 8.57 (s, 1H), 3.94 (s, 3H) |

This method is favored for its scalability and compatibility with nitro groups, which remain stable under neutral conditions.

Nitration of Methoxy-Substituted Anilines

Alternative routes involve nitrating pre-formed methoxy-substituted anilines. For example, 4-methoxy-2-nitroaniline can be synthesized via continuous flow nitration, followed by Boc protection.

Optimized Nitration Protocol:

-

Acetylation : 4-Methoxyaniline is acetylated with acetic anhydride in glacial acetic acid.

-

Nitration : The acetylated intermediate is nitrated using mixed acid (H₂SO₄/HNO₃) in a continuous flow reactor at 25°C.

-

Hydrolysis : The nitroacetanilide is hydrolyzed with NaOH to yield 4-methoxy-2-nitroaniline.

-

Boc Protection : The product is converted to the carbamate using Boc₂O as described in Section 1.

Advantages :

Green Chemistry Approaches

Recent advances emphasize solvent-free and base-free conditions using electromagnetic milling.

Method:

-

Mechanochemical Activation : A mixture of 2-methoxy-4-nitroaniline and Boc₂O is subjected to high-speed electromagnetic milling.

-

Reaction Parameters :

-

Grinding media: Ferromagnetic rods

-

Time: 1–2 hours

-

Temperature: Ambient

-

Outcomes :

-

Eliminates solvent waste and reduces energy consumption.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Classical Boc Protection | 85–90 | ≥99 | Scalability | Solvent-intensive |

| Continuous Flow Nitration | 85–87 | ≥98 | Safety in nitration | Multi-step synthesis |

| Mechanochemical | 82–88 | ≥97 | Eco-friendly | Specialized equipment |

Troubleshooting and Optimization

-

Byproduct Formation : Over-nitration or isomerization can occur if reaction temperatures exceed 30°C during nitration.

-

Purification Challenges : Silica gel chromatography with 20–40% ethyl acetate in hexane effectively separates the target compound from unreacted aniline.

-

DMAP Role : Catalytic DMAP accelerates Boc activation by mitigating steric hindrance from the tert-butyl group.

Industrial-Scale Considerations

-

Cost Efficiency : Boc₂O is cost-effective at scale ($50–70/kg), but solvent recovery systems are essential for economic viability.

-

Safety Protocols : Nitration steps require strict temperature control to prevent exothermic runaway reactions.

Emerging Trends

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methoxy-4-nitrophenylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding phenol and tert-butyl alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed

Reduction: 2-amino-4-nitrophenylcarbamate.

Substitution: Various substituted phenylcarbamates.

Hydrolysis: 2-methoxy-4-nitrophenol and tert-butyl alcohol.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Tert-butyl 2-methoxy-4-nitrophenylcarbamate serves as an important intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, including oxidation, substitution, and hydrolysis. This versatility makes it a valuable tool for chemists working on the development of new materials and pharmaceuticals.

2. Biochemical Probes

- The compound has been explored for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. This interaction can be leveraged to study enzyme mechanisms or to develop inhibitors that modulate biological pathways . The nitro group can undergo reduction to form reactive intermediates that may covalently bind to active sites on enzymes, providing insights into enzyme function and regulation.

3. Medicinal Chemistry

- This compound is being investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may inhibit certain enzyme activities by binding to their active sites or allosteric sites, thereby affecting cellular functions and signaling pathways .

4. Industrial Applications

- In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its synthetic pathways can be optimized for large-scale production, making it suitable for various applications in the chemical industry .

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. The results indicated that this compound effectively reduced enzyme activity by binding to the active site, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis of Novel Compounds

Research focused on using this compound as a precursor for synthesizing novel phenolic compounds with enhanced biological activity. The study demonstrated successful modifications leading to compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxy-4-nitrophenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamate moiety can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the ortho (position 2) and meta (position 5) positions of the phenyl ring:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Tert-butyl 2-methoxy-4-nitrophenylcarbamate | 911365-00-9 | 2-OCH₃, 4-NO₂ | C₁₂H₁₆N₂O₅ | 280.27 |

| Tert-butyl 2-chloro-4-nitrophenylcarbamate | 1060801-16-2 | 2-Cl, 4-NO₂ | C₁₁H₁₃ClN₂O₄ | 284.69 |

| Tert-butyl 2-iodo-4-nitrophenylcarbamate | 171513-06-7 | 2-I, 4-NO₂ | C₁₁H₁₃IN₂O₄ | 376.14 |

| Tert-butyl (5-methoxy-2-nitrophenyl)carbamate | 185428-55-1 | 5-OCH₃, 2-NO₂ | C₁₂H₁₆N₂O₅ | 280.27 |

| TERT-BUTYL 4-NITROPHENYLCARBAMATE | 13139-12-7 | 4-NO₂ (no substituent) | C₁₁H₁₄N₂O₄ | 238.24 |

Key Observations :

- Electronic Effects: The methoxy group (2-OCH₃) in the target compound is electron-donating, which may reduce the electron-withdrawing effect of the nitro group (4-NO₂) compared to chloro (2-Cl) or iodo (2-I) substituents. This electronic modulation can influence reactivity in nucleophilic substitution or catalytic coupling reactions .

Physicochemical Properties

Limited data on melting points and solubility are available, but substituent effects can be inferred:

- Solubility : The methoxy group enhances hydrophilicity compared to chloro or iodo derivatives, which may improve solubility in polar solvents.

- Stability : The nitro group at the para position is stabilized by resonance, while the tert-butyl carbamate group resists enzymatic cleavage, making it suitable for prolonged synthetic steps .

Biological Activity

Tert-butyl 2-methoxy-4-nitrophenylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring. This unique structural arrangement contributes to its reactivity and interaction with biological targets. The nitro group can undergo reduction, leading to reactive intermediates that may interact with various biological macromolecules, while the carbamate moiety can serve as a reversible inhibitor for certain enzymes by forming covalent bonds with their active sites.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This is particularly relevant in the context of drug development where enzyme inhibitors can modulate pathological processes.

- Protein Interaction : It interacts with various proteins, which can alter cellular functions and signaling pathways. The presence of the nitro group enhances its ability to form complexes with proteins, potentially leading to altered biological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

- Cytotoxicity Profiling : A study assessing the cytotoxic effects of similar carbamate derivatives on cancer cell lines revealed dose-dependent inhibition of cell proliferation. The MTT assay indicated significant reductions in cell viability at higher concentrations (e.g., 250 µM) after 48 hours of treatment .

- Enzyme Inhibition Studies : Research has highlighted the role of carbamates in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound was evaluated for its potential as an AChE inhibitor, showing promising results that warrant further investigation into its therapeutic applications in neurodegenerative diseases .

- Mechanistic Insights : Investigations into the reduction of the nitro group have shown that this transformation can yield amine derivatives that possess enhanced biological activity. The conversion process was characterized using NMR and mass spectrometry, confirming the structural integrity and reactivity of the resulting compounds .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro and methoxy groups on phenol | Potential enzyme inhibitor, cytotoxic effects |

| Tert-butyl 3-methoxy-2,6-dinitrotoluene | Multiple nitro groups | Increased reactivity; known cytotoxicity |

| Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate | Fluorine substitution | Enhanced binding affinity; studied for enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-methoxy-4-nitrophenylcarbamate, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with nitro-group protection on the phenyl ring, followed by tert-butyl carbamate introduction. Use tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) as the carbamoylating agent under basic conditions (e.g., NaHCO₃ or DMAP) .

- Optimization Parameters : Employ factorial design (e.g., 2³ factorial experiments) to test variables such as temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading (0.1–1.0 eq). Monitor yield via HPLC or LC-MS .

- Critical Analysis : Compare yields from nitro-precursor intermediates (e.g., 2-methoxy-4-nitrophenol) to identify rate-limiting steps. For example, highlights Boc protection efficiency in fluorinated analogs under anhydrous conditions.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Based on structurally similar carbamates (), assume acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use PPE (gloves, goggles, fume hood) and avoid dust generation.

- First-Aid Protocols : For accidental exposure:

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with synthesized standards .

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks, ensuring no side products (e.g., de-Boc derivatives).

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitro-group reactivity during this compound synthesis?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow NMR to monitor nitro reduction intermediates under varying pH (e.g., acidic vs. basic conditions). highlights nitro-to-amine conversion discrepancies in carbamates.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways (e.g., nitration vs. carbamate formation). Reference PubChem data () for bond dissociation energies.

- Isotopic Labeling : Introduce ¹⁵N-labeled nitro precursors to track regioselectivity via MS/MS fragmentation patterns .

Q. What strategies address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Phase Solubility Diagrams : Construct diagrams using ethanol/water or DCM/hexane mixtures. notes density (1.178 g/cm³) and refractive index (1.558) as proxies for polarity.

- Molecular Dynamics Simulations : Simulate solvation shells in GROMACS to identify solvent interactions driving solubility anomalies.

- Experimental Validation : Cross-check with DSC (differential scanning calorimetry) to correlate solubility with crystalline vs. amorphous forms .

Q. How can in silico models predict this compound’s stability under catalytic conditions?

Methodological Answer:

- Degradation Pathways : Use ACD/Labs or ChemAxon software to predict hydrolysis/oxidation sites. For example, tert-butyl carbamates are prone to acid-catalyzed cleavage .

- Catalyst Screening : Apply high-throughput virtual screening (HTVS) to test transition-metal catalysts (e.g., Pd/C, Ni) for stabilizing nitro groups during hydrogenation. lists boronate intermediates for analogous reactions.

- Validation : Compare predicted half-lives (from Arrhenius plots) with empirical TGA (thermogravimetric analysis) data at 25–100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.